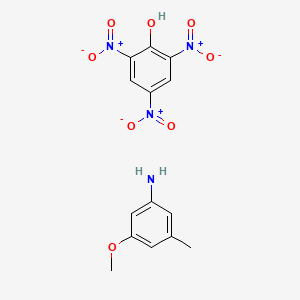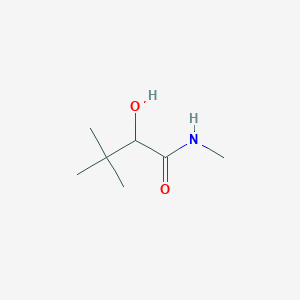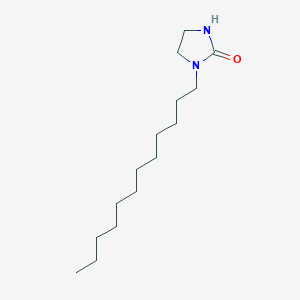
1-Dodecylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecylimidazolidin-2-one is a chemical compound with the molecular formula C15H30N2O. It is a member of the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. This method typically requires a catalyst and proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin reacts with a diamine in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
1-Dodecylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals is ongoing.
Mécanisme D'action
The mechanism of action of 1-Dodecylimidazolidin-2-one primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can help solubilize and transport hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and stabilization of various molecules.
Comparaison Avec Des Composés Similaires
1-Dodecylimidazolidin-2-one can be compared with other imidazolidinone derivatives and surfactants:
Propriétés
Numéro CAS |
85248-48-2 |
|---|---|
Formule moléculaire |
C15H30N2O |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
1-dodecylimidazolidin-2-one |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15(17)18/h2-14H2,1H3,(H,16,18) |
Clé InChI |
JLROHKGOOKAOGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
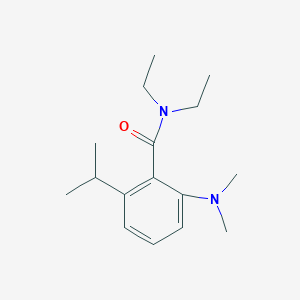
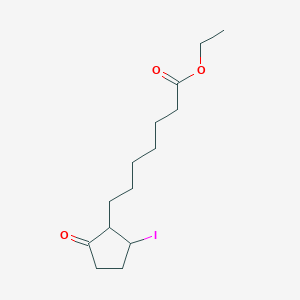
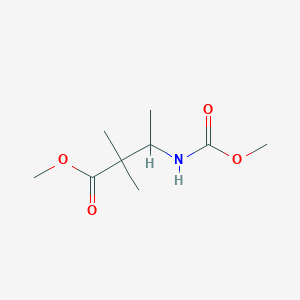


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
